Cas no 2138232-10-5 (4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl)-)

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl)-, is a specialized sulfonyl chloride derivative featuring a 1,2,4-triazole core with difluoroethyl and methoxymethyl substituents. This compound is of interest in synthetic organic and medicinal chemistry due to its reactive sulfonyl chloride group, which facilitates the formation of sulfonamides and sulfonate esters. The difluoroethyl moiety enhances lipophilicity and metabolic stability, while the methoxymethyl group offers potential for further functionalization. Its structural features make it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and other biologically active molecules. The compound requires careful handling under anhydrous conditions due to its sensitivity to moisture.
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl)- structure
2138232-10-5 structure
Product Name:4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl)-
CAS No:2138232-10-5
MF:C6H8ClF2N3O3S
MW:275.66082572937
CID:5300900
Update Time:2025-05-26

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-(2,2-difluoroethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-sulfonyl chloride
    • 4-(2,2-Difluoroethyl)-5-(methoxymethyl)-1,2,4-triazole-3-sulfonyl chloride
    • 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl)-
    • Inchi: 1S/C6H8ClF2N3O3S/c1-15-3-5-10-11-6(16(7,13)14)12(5)2-4(8)9/h4H,2-3H2,1H3
    • InChI Key: FULQWVCOZLHIBG-UHFFFAOYSA-N
    • SMILES: ClS(C1=NN=C(COC)N1CC(F)F)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 324
  • XLogP3: 0.3
  • Topological Polar Surface Area: 82.5

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl)- Pricemore >>

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Additional information on 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl)-

Introduction to 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 2138232-10-5, identified as 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl), represents a fascinating molecule in the realm of chemical biology. This compound belongs to the triazole class of heterocyclic compounds, which have garnered significant attention due to their diverse pharmacological properties and applications in drug discovery. The structural features of this molecule, particularly the presence of a sulfonyl chloride group and specific substituents like 4-(2,2-difluoroethyl) and 5-(methoxymethyl), endow it with unique chemical reactivity and potential biological activity.

Triazoles are known for their stability and ability to form hydrogen bonds, making them valuable scaffolds in medicinal chemistry. The sulfonyl chloride moiety is particularly noteworthy as it serves as a versatile handle for further functionalization through nucleophilic substitution reactions. This property is instrumental in the synthesis of more complex molecules, including potential drug candidates. The specific arrangement of substituents in 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl) suggests that it may exhibit interesting interactions with biological targets, which has implications for its utility in therapeutic applications.

Recent advancements in the field of chemical biology have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Triazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms and other electron-withdrawing groups can modulate the electronic properties of these molecules, influencing their binding affinity and selectivity. In particular, the 4-(2,2-difluoroethyl) substituent may enhance metabolic stability while maintaining biological activity, a crucial factor in drug design.

The 5-(methoxymethyl) group adds another layer of complexity to this compound's structure. Methoxymethylation is a common strategy used to improve solubility and bioavailability of drug candidates. This modification can also influence the conformational flexibility of the molecule, potentially affecting its interaction with biological targets. The combination of these structural features makes 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl) a promising candidate for further investigation in medicinal chemistry.

One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The sulfonyl chloride group allows for facile introduction of various nucleophiles, enabling the synthesis of derivatives with tailored biological activities. For instance, coupling this compound with amines or alcohols can yield sulfonamides or sulfones, respectively—functional groups that are well-known for their role in many therapeutic agents. This adaptability makes it a valuable building block for libraries of compounds designed for high-throughput screening.

Current research in chemical biology emphasizes the need for innovative tools to study biological processes at the molecular level. Small molecules like 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(methoxymethyl) can serve as probes to understand enzyme mechanisms and identify new therapeutic targets. The triazole core provides a scaffold that can be modified to interact with specific proteins or enzymes involved in diseases such as cancer or neurodegeneration. By leveraging computational methods and structural biology techniques, researchers can design derivatives with enhanced potency and selectivity.

The role of fluorine-containing compounds in modern drug discovery cannot be overstated. Fluorine atoms can significantly impact a molecule's pharmacokinetic properties by affecting its lipophilicity and metabolic stability. The presence of two fluorine atoms in the 4-(2,2-difluoroethyl) substituent may confer additional advantages such as improved binding affinity and resistance to degradation by metabolic enzymes. These properties make fluorinated triazoles particularly attractive for developing long-acting drugs with reduced dosing frequency.

In conclusion,4H-1,2,4-Triazole-3-sulfonyl chloride, with CAS number 2138232-10-5, stands out as a versatile and promising compound in the field of chemical biology. Its unique structural features—comprising a triazole core,a sulfonyl chloride group, and specific substituents like 4-(2, 2-difluoroethyl) and 5(methoxymethyl)—make it an excellent candidate for further exploration in drug discovery. As research continues to uncover new applications for heterocyclic compounds,this molecule has the potential to play a significant role in developing innovative therapies that address unmet medical needs.

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